molecular formula C16H11ClN4O4S B2657912 1-(3-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899754-45-1

1-(3-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2657912
CAS No.: 899754-45-1
M. Wt: 390.8
InChI Key: XRPJHZZSJITBNV-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class. Its structure features a 3-chlorobenzyl group at the N1 position of the dihydropyridine core and a 5-nitrothiazol-2-yl substituent at the carboxamide moiety. This compound is part of a broader exploration of cannabinoid receptor 2 (CB2) ligands, with structural modifications aimed at optimizing receptor affinity, selectivity, and pharmacological activity .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O4S/c17-11-4-1-3-10(7-11)9-20-6-2-5-12(15(20)23)14(22)19-16-18-8-13(26-16)21(24)25/h1-8H,9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPJHZZSJITBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the class of dihydropyridine derivatives, which are recognized for their potential therapeutic applications, including enzyme inhibition and interaction with cellular receptors.

Chemical Structure and Synthesis

The compound features several notable structural components:

  • 3-Chlorobenzyl group
  • 5-Nitrothiazole moiety
  • Dihydropyridine ring with a carboxamide functional group

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the dihydropyridine ring through Hantzsch synthesis.
  • Alkylation with 2-chlorobenzyl chloride.
  • Nucleophilic substitution to introduce the nitrothiazole moiety.

Enzyme Inhibition

1-(3-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits notable enzyme inhibitory properties. It has been shown to interact with enzymes involved in various disease pathways, suggesting potential therapeutic effects against conditions such as diabetes and cancer. For instance, studies indicate that related compounds demonstrate IC50 values significantly lower than traditional inhibitors like acarbose, showcasing enhanced potency against α-glucosidase .

Research indicates that the compound may alter enzyme catalytic activity by inducing changes in the secondary structure of target enzymes. Techniques such as fluorescence quenching and molecular docking have been employed to elucidate these mechanisms .

Comparative Analysis with Similar Compounds

The biological activity of 1-(3-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamideFluorine substitutionPotentially enhanced bioactivity
N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridineMethyl substitutionDifferent biological profile
1-Methyl-6-oxo-1,6-dihydropyridineMethyl instead of chlorobenzylSimpler structure may affect potency

This table illustrates how variations in substituents can influence biological activities and therapeutic applications.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of derivatives similar to 1-(3-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide. For example:

  • In Vivo Studies : A related compound exhibited a significant reduction in postprandial blood glucose levels in mice when administered at a dosage of 20 mg/kg, indicating its potential as an antidiabetic agent .
  • Cytotoxicity Assessment : The same study reported low cytotoxicity against HEK-293 cells, suggesting safety for further development .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a dihydropyridine ring , a chlorobenzyl group , and a nitrothiazole moiety , contributing to its unique chemical properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Dihydropyridine Ring : Achieved through Hantzsch dihydropyridine synthesis.
  • Chlorobenzyl Group Introduction : Alkylation with 3-chlorobenzyl chloride.
  • Nitrothiazole Attachment : Nucleophilic substitution with 5-nitrothiazole-2-amine.

These steps ensure the compound's structural integrity and purity, essential for its application in research.

Biological Activities

The compound has been investigated for various biological activities:

  • Antimicrobial Properties : Studies indicate potential efficacy against various pathogens.
  • Anticancer Activity : Preliminary findings suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Research shows it could reduce inflammatory markers in cell models.

Case Studies

  • Antimicrobial Activity Study (2024) :
    • Objective : Evaluate activity against Gram-positive and Gram-negative bacteria.
    • Findings : Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
  • Anticancer Activity Evaluation (2023) :
    • Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).
    • Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.
  • Inflammation Model Study (2025) :
    • Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Therapeutic Potential

The unique structural features of 1-(3-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide make it a promising candidate for further therapeutic exploration. Its potential applications include:

  • Development of novel antimicrobial agents.
  • Exploration as an anticancer therapeutic.
  • Investigation as an anti-inflammatory drug.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, focusing on substituent effects, receptor binding, and functional activity. Key analogs and their properties are summarized below:

Table 1: Structural and Pharmacological Comparison of 2-Oxo-1,2-Dihydropyridine-3-Carboxamide Derivatives

Compound Name Substituent (N1) Substituent (C5 of Thiazole) C6 Modification CB2 Affinity (Ki, nM) CB1 Selectivity (CB2/CB1) Pharmacological Activity
1-(3-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-... 3-chlorobenzyl Nitro None Not reported Not reported Inferred agonist/antagonist*
1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-... 4-methylbenzyl Nitro None Data unavailable Data unavailable Structural analog
6-methyl-2-oxo-1,2-dihydropyridine derivatives Variable Variable Methyl High affinity (~10–50 nM) >100-fold selectivity Agonism/inverse agonism

Key Findings:

Substituent Effects at N1 Position :

  • The 3-chlorobenzyl group in the target compound introduces steric and electronic effects distinct from the 4-methylbenzyl group in its analog (). Chlorine’s electronegativity may enhance receptor binding through polar interactions, whereas methyl groups prioritize lipophilicity.
  • Studies on CB2 ligands suggest that bulkier or electron-withdrawing groups at N1 improve selectivity over CB1 receptors .

C5 Thiazole Substituent: The 5-nitrothiazol-2-yl group is critical for receptor modulation.

C6 Methyl Substitution: Derivatives with a methyl group at C6 (e.g., 6-methyl-2-oxo-1,2-dihydropyridine) exhibit high CB2 affinity (Ki ~10–50 nM) and >100-fold selectivity over CB1. This modification likely stabilizes the dihydropyridine ring in a bioactive conformation .

Pharmacological Modulation :

  • The nature of substituents at C5 and C6 determines functional outcomes. For example:

  • Nitro groups at C5 correlate with agonism or inverse agonism.
  • Methyl at C6 enhances selectivity and potency .
    • The target compound’s exact activity (agonist vs. antagonist) remains unconfirmed but is hypothesized based on structural parallels.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

Methodological Answer:

  • Stepwise Amide Coupling : Use carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF to activate the carboxylic acid intermediate for nucleophilic attack by the 5-nitrothiazol-2-amine group. This method minimizes racemization and improves yield .
  • Base-Mediated Alkylation : React a pyridone intermediate with 3-chlorobenzyl chloride in the presence of K₂CO₃ in DMF at room temperature to introduce the 3-chlorobenzyl moiety .
  • Purification : Employ recrystallization from methanol or ethanol to isolate the final product with >95% purity .

Q. How can researchers confirm the structural integrity and purity of the compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the amide N–H and nitro group) .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., aromatic protons of the 3-chlorobenzyl group at δ 7.4–7.6 ppm and the pyridone carbonyl at δ 165–170 ppm) .
  • HPLC-MS : Use reverse-phase HPLC with ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~405) and quantify purity (>98%) .

Advanced Research Questions

Q. How can the mechanism of action of this compound be investigated in anaerobic organisms?

Methodological Answer:

  • PFOR Enzyme Inhibition Assays : Measure the compound’s ability to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, using spectrophotometric assays to track NADH oxidation rates. Competitive inhibition can be inferred from Lineweaver-Burk plots .
  • Molecular Docking : Perform in silico docking studies (e.g., AutoDock Vina) to analyze interactions between the nitrothiazole moiety and PFOR’s active site, focusing on hydrogen bonds with conserved residues like Arg314 and Tyr281 .

Q. How should researchers address contradictions in reported biological activity data (e.g., variable IC₅₀ values)?

Methodological Answer:

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion assays to rule out methodological biases .
  • Stability Testing : Monitor compound degradation in culture media via LC-MS to identify hydrolysis byproducts (e.g., nitro group reduction or amide bond cleavage) that may affect potency .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved potency?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified benzyl (e.g., 4-fluoro vs. 3-chloro) or thiazole (e.g., 5-amino vs. 5-nitro) groups to assess electronic effects on bioactivity .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical functional groups (e.g., the nitro group’s electron-withdrawing effect enhances binding to hydrophobic pockets) .

Q. How can crystallization conditions be optimized for X-ray-quality crystals?

Methodological Answer:

  • Solvent Screening : Test mixed solvents (e.g., methanol/water or DCM/hexane) via slow evaporation. The title compound’s crystals in were obtained from methanol, stabilized by N–H⋯N and C–H⋯O hydrogen bonds .
  • Temperature Gradients : Use a thermal cycler to slowly cool saturated solutions from 50°C to 4°C over 48 hours to promote ordered lattice formation .

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